molecular formula C17H14ClNO3 B5559829 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)acrylamide

Cat. No. B5559829
M. Wt: 315.7 g/mol
InChI Key: ILYUPHAGHSLOLQ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)acrylamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. MDMA is a popular recreational drug that produces euphoric and empathogenic effects in humans. However, in recent years, there has been a growing interest in the scientific research applications of MDMA due to its potential therapeutic effects in treating various psychiatric disorders.

Scientific Research Applications

Polymerization and Material Science Applications

  • UV-Induced Graft Polymerization of Acrylamide : A study by Hong et al. (2009) explored the grafting of polyacrylamide on cotton fabrics using UV irradiation, demonstrating the successful application of acrylamide derivatives in material science for creating antibacterial fabrics (Hong, Liu, & Sun, 2009).

Synthetic Chemistry and Biological Evaluation

  • Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives : Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives, demonstrating their potential antitumor activity, showcasing how modifications to acrylamide structures can lead to biologically active compounds (Fahim & Shalaby, 2019).

Advanced Polymer Technologies

  • RAFT Polymerization Involving Acrylamide Derivatives : Mori et al. (2005) reported on the controlled radical polymerization of an acrylamide containing L-phenylalanine moiety, highlighting the versatility of acrylamide derivatives in synthesizing polymers with specific functionalities (Mori, Sutoh, & Endo, 2005).

Molecular Docking and Drug Development

  • Histone Deacetylases Inhibitors Synthesis : Bressi et al. (2010) synthesized acrylamide derivatives that act as nanomolar inhibitors of histone deacetylases, indicating the application of such compounds in drug development and molecular docking studies (Bressi et al., 2010).

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-5-1-12(2-6-14)4-8-17(20)19-10-13-3-7-15-16(9-13)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYUPHAGHSLOLQ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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